molecular formula C9H11ClN2O4 B11863447 Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate CAS No. 1346697-68-4

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate

Cat. No.: B11863447
CAS No.: 1346697-68-4
M. Wt: 246.65 g/mol
InChI Key: QJODMUSTVCEZAS-UHFFFAOYSA-N
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Description

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is a chemical compound characterized by its unique structure, which includes a pyridazinone ring substituted with a chloro group and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate (CAS No. 1346697-68-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridazinone ring with a chloro substituent and an ethyl ester group. Its molecular formula is C9H11ClN2O4, with a molecular weight of 246.65 g/mol. The structure can be represented as follows:

PropertyValue
CAS Number 1346697-68-4
Molecular Formula C9H11ClN2O4
Molecular Weight 246.65 g/mol
IUPAC Name Ethyl 3-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]propanoate
Canonical SMILES CCOC(=O)CCOC1=C(C(=O)NN=C1)Cl

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects. Detailed studies are necessary to elucidate the exact pathways involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially inhibiting the growth of various cancer cell lines. For instance, it has been noted for its cytotoxic effects against human glioblastoma and melanoma cells .
  • Antimicrobial Properties : The compound has shown potential antibacterial activity in vitro against both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents .
  • Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully characterized.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Efficacy

In a study assessing the cytotoxic effects of various pyridazinone derivatives, this compound demonstrated significant inhibition of cell proliferation in glioblastoma cell lines with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that this compound exhibited notable activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development. The structure–activity relationship (SAR) analysis indicated that the presence of the chloro group enhances its antibacterial efficacy .

Comparative Analysis with Related Compounds

This compound can be compared with other pyridazinone derivatives to understand its unique properties:

Compound NameStructure TypeNotable Activity
Compound ASimilar pyridazinoneAnticancer
Compound BThiazole derivativeAntimicrobial

The unique combination of functional groups in Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yloxy)propanoate likely contributes to its distinct biological profile compared to these related compounds.

Properties

CAS No.

1346697-68-4

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.65 g/mol

IUPAC Name

ethyl 3-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]propanoate

InChI

InChI=1S/C9H11ClN2O4/c1-2-15-7(13)3-4-16-6-5-11-12-9(14)8(6)10/h5H,2-4H2,1H3,(H,12,14)

InChI Key

QJODMUSTVCEZAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

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